molecular formula C5H10N4 B13105323 4-Ethyl-1H-imidazole-1,2-diamine

4-Ethyl-1H-imidazole-1,2-diamine

Cat. No.: B13105323
M. Wt: 126.16 g/mol
InChI Key: PMIOCMGGLCLUGX-UHFFFAOYSA-N
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Description

4-Ethyl-1H-imidazole-1,2-diamine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both an ethyl group and two amine groups in its structure makes this compound a compound of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1H-imidazole-1,2-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal and ammonia, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes and the use of advanced catalytic systems to ensure high efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1H-imidazole-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can have applications in pharmaceuticals and materials science .

Scientific Research Applications

4-Ethyl-1H-imidazole-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-1H-imidazole-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: The presence of the ethyl group in 4-Ethyl-1H-imidazole-1,2-diamine provides unique steric and electronic properties, making it distinct from other imidazole derivatives.

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

4-ethylimidazole-1,2-diamine

InChI

InChI=1S/C5H10N4/c1-2-4-3-9(7)5(6)8-4/h3H,2,7H2,1H3,(H2,6,8)

InChI Key

PMIOCMGGLCLUGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C(=N1)N)N

Origin of Product

United States

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